2-Bromo-1-(4-bromo-2-methylphenyl)ethanone
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Overview
Description
2-Bromo-1-(4-bromo-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O It is a halogenated ketone, characterized by the presence of bromine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-methylphenyl)ethanone typically involves the bromination of 1-(4-bromo-2-methylphenyl)-ethanone. This can be achieved through the reaction of 1-(4-bromo-2-methylphenyl)-ethanone with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromo-2-methylphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(4-bromo-2-methylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(4-bromo-2-methylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(4-bromo-2-methylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies investigating the biological activity of halogenated ketones and their derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromo-2-methylphenyl)ethanone involves its interaction with biological molecules through its bromine atoms and ketone group. The bromine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or undergo nucleophilic attack. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-ethylphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-isobutoxyphenyl)ethanone
Uniqueness
2-Bromo-1-(4-bromo-2-methylphenyl)ethanone is unique due to the presence of two bromine atoms and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H8Br2O |
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Molecular Weight |
291.97 g/mol |
IUPAC Name |
2-bromo-1-(4-bromo-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
PJEXBMOOBWGMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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